molecular formula C13H21NO B13287087 2-ethoxy-N-(3-methylbutan-2-yl)aniline

2-ethoxy-N-(3-methylbutan-2-yl)aniline

Cat. No.: B13287087
M. Wt: 207.31 g/mol
InChI Key: SDIFPJKGQCEYPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethoxy-N-(3-methylbutan-2-yl)aniline is an organic compound with the molecular formula C13H21NO It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a 3-methylbutan-2-yl group and an ethoxy group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(3-methylbutan-2-yl)aniline typically involves the alkylation of aniline derivatives. One common method is the reaction of aniline with 3-methylbutan-2-yl chloride in the presence of a base such as sodium hydroxide. The ethoxy group can be introduced through an etherification reaction using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(3-methylbutan-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert it back to simpler aniline derivatives.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Simpler aniline derivatives.

    Substitution: Halogenated or nitrated aniline derivatives.

Scientific Research Applications

2-ethoxy-N-(3-methylbutan-2-yl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(3-methylbutan-2-yl)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The ethoxy and 3-methylbutan-2-yl groups can influence the compound’s lipophilicity and ability to cross cell membranes, affecting its distribution and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethoxy-N-(2-methylbutan-2-yl)aniline
  • 2-ethoxy-N-(4-methylbutan-2-yl)aniline
  • 2-ethoxy-N-(3-ethylbutan-2-yl)aniline

Uniqueness

2-ethoxy-N-(3-methylbutan-2-yl)aniline is unique due to the specific positioning of the ethoxy and 3-methylbutan-2-yl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

2-ethoxy-N-(3-methylbutan-2-yl)aniline

InChI

InChI=1S/C13H21NO/c1-5-15-13-9-7-6-8-12(13)14-11(4)10(2)3/h6-11,14H,5H2,1-4H3

InChI Key

SDIFPJKGQCEYPZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(C)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.